3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole
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Overview
Description
3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole is a heterocyclic compound with the molecular formula C9H8N6. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with hydrazine hydrate in the presence of a suitable catalyst . The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-(3-(trifluoromethyl)phenyl)-1,2,4-triazolo(4,3-b)pyridazine:
6-Phenyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine: Exhibits significant biological activity, including antimicrobial and anticancer properties.
Uniqueness
3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
4314-05-0 |
---|---|
Molecular Formula |
C9H8N6 |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
3-methyl-6-phenyl-[1,2,4]triazolo[3,4-e]tetrazole |
InChI |
InChI=1S/C9H8N6/c1-14-9-11-10-8(15(9)13-12-14)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
YNNQOEDPWKJYME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NN=C(N2N=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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